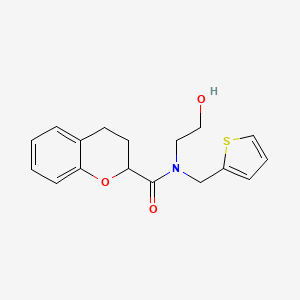![molecular formula C14H15NO3 B5320784 N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
N-[2-(benzyloxy)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(benzyloxy)ethyl]-2-furamide, also known as BEF, is a chemical compound that belongs to the family of furan derivatives. It has been extensively studied for its potential applications in scientific research. BEF is a synthetic compound that is produced through a multi-step chemical process.
Mécanisme D'action
The mechanism of action of N-[2-(benzyloxy)ethyl]-2-furamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth of bacteria and fungi. This compound has also been found to induce apoptosis, which is a process of programmed cell death that is important for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(benzyloxy)ethyl]-2-furamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research. This compound has also been found to have low toxicity, which makes it safe for use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Orientations Futures
There are several future directions for research on N-[2-(benzyloxy)ethyl]-2-furamide. One direction is to further study its mechanism of action and its potential use as a drug delivery system. Another direction is to study its potential use in the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different experimental conditions.
Méthodes De Synthèse
N-[2-(benzyloxy)ethyl]-2-furamide is synthesized through a multi-step chemical process that involves the reaction of various chemicals. The starting material for the synthesis of this compound is furfuryl alcohol, which is reacted with benzyl chloride to produce benzyl furfuryl ether. This intermediate is then reacted with ethylene oxide to produce this compound. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(benzyloxy)ethyl]-2-furamide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a drug delivery system. It has been found to have the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(2-phenylmethoxyethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-7-4-9-18-13)15-8-10-17-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJEZCALDCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5320707.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5320712.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)
![5-ethyl-3-(ethylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5320720.png)


![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)
![methyl 3-[(5-bromo-1-naphthoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5320749.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)
![N-1,3-benzodioxol-5-yl-2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5320766.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320774.png)
![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5320790.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5320794.png)